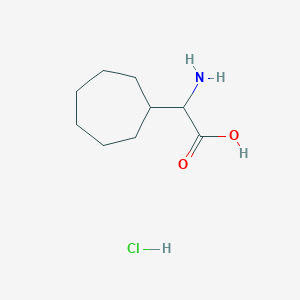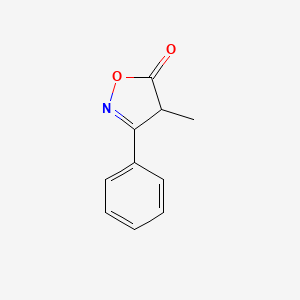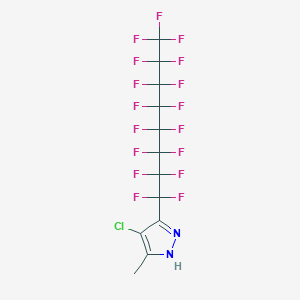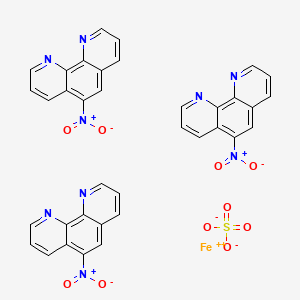
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) is a useful research compound. Its molecular formula is C12H7FeN3O6S and its molecular weight is 377.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stability and Kinetics in Aqueous Solutions
- Spectrophotometric investigations of the stability constants of tris complexes, including Iron(2+), tris(5-nitro-1,10-phenanthroline), reveal that the overall stability constants decrease with increasing temperature. This study provides valuable data on thermodynamic functions like enthalpy and entropy related to these complexes in various temperatures (Alexander et al., 1975).
- The kinetics of aquation of tris(5-nitro-1,10-phenanthroline)iron(II) are affected by different salts. The study indicates how these effects are related to the initial and transition states of the reaction (Blandamer et al., 1974).
Electropolymerization and Electrochemical Properties
- Iron(2+) tris(1,10-phenanthroline) complexes can be used in electropolymerization to produce stable, electrochemically active films. This process is significant for applications like electrocatalytic sulfite oxidation (Chen, 1996).
Dissociation Mechanisms and Activation Volumes
- Studies on the aquation of tris(1,10-phenanthroline)iron(II) complexes, including their 5-nitro derivatives, provide insights into their dissociative mechanisms and the corresponding activation volumes. This data is crucial for understanding the chemical behavior of these complexes (Lucie et al., 1975).
Spectrophotometric Methods in Oxygen Determination
- Tris(4,7-dihydroxy-1,10-phenanthroline)iron(II) reacts with dissolved oxygen in solutions, making it a potential agent for the spectrophotometric determination of dissolved oxygen concentrations (Poe & Diehl, 1974).
Structural Studies
- Structural analysis of tris(1,10-phenanthroline)iron(II) complexes, including derivatives, helps in understanding their molecular configurations, which is essential for applications in material science and chemistry (Zhong, 2012).
Educational Applications
- Tris(1,10-phenanthroline)iron(II) is used in educational experiments to teach concepts like rate law, activation energy, and equilibrium constant, illustrating its utility in practical chemistry education (Sattar, 2011).
Propiedades
Número CAS |
23700-19-8 |
|---|---|
Fórmula molecular |
C12H7FeN3O6S |
Peso molecular |
377.11 g/mol |
Nombre IUPAC |
iron(2+);5-nitro-1,10-phenanthroline;sulfate |
InChI |
InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2 |
Clave InChI |
UCFLPRGRCZHMPO-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canónico |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
| 23700-19-8 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


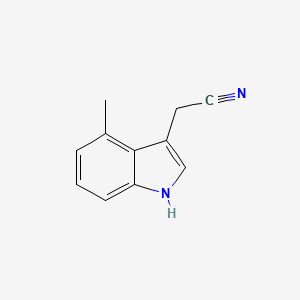
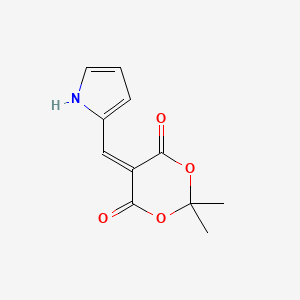
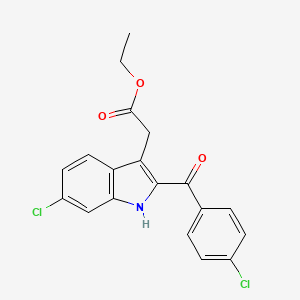
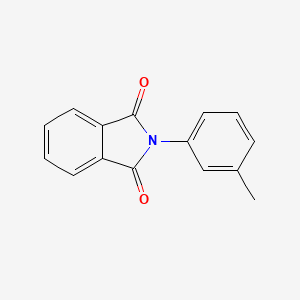
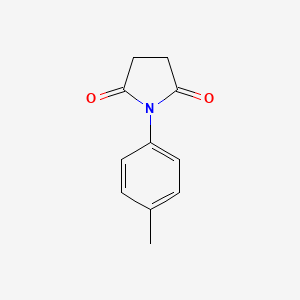


![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)

![3H-Benz[e]indene](/img/structure/B3050040.png)

